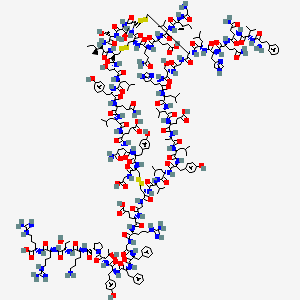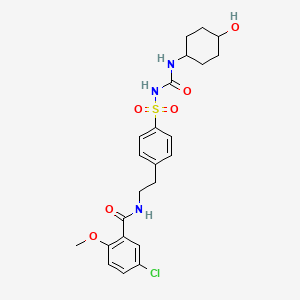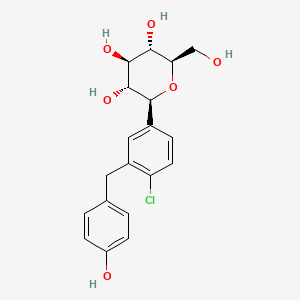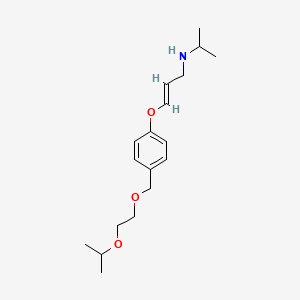
Dehydro Bisoprolol
Descripción general
Descripción
Bisoprolol is a synthetic, beta 1-selective (cardioselective) adrenoceptor blocking agent . It is used to treat hypertension (high blood pressure) . The chemical name for bisoprolol fumarate is (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (E)-2-butenedioate (2:1) (salt) . It possesses an asymmetric carbon atom in its structure and is provided as a racemic mixture .
Synthesis Analysis
During the synthesis and scale up of Bisoprolol, several related compounds are generated . A facile preparative access to the chemical synthesis of five related compounds of Bisoprolol has been disclosed .
Molecular Structure Analysis
Bisoprolol fumarate has a molecular weight of 766.97 . It is a white crystalline powder which is approximately equally hydrophilic and lipophilic, and is readily soluble in water, methanol, ethanol, and chloroform .
Chemical Reactions Analysis
Stress studies of bisoprolol fumarate have shown that oxidative stress agent has the largest effect on the degradation of bisoprolol fumarate .
Physical And Chemical Properties Analysis
Bisoprolol fumarate is a beta blocker-type drug substance . It presents two anhydrous forms (Form I and Form II) and a hydrate . Both FT-IR and XRPD methods were found to be suitable for the characterization of the different crystal structures .
Aplicaciones Científicas De Investigación
Cardiovascular Disease Management
Dehydro Bisoprolol, as a derivative of bisoprolol, is primarily used in the management of cardiovascular diseases. It is a selective beta-1 receptor antagonist, which means it blocks the effects of adrenaline on the heart, reducing the heart’s workload and helping to lower blood pressure . This makes it an essential medication for conditions such as hypertension, heart failure, and angina.
Hypertension Treatment
In the treatment of hypertension, Dehydro Bisoprolol has been shown to be effective. It works by decreasing the heart rate and the force of heart muscle contraction, leading to lower blood pressure. It is particularly useful in patients who may not respond well to other antihypertensive agents .
Heart Failure Therapy
Dehydro Bisoprolol’s role in heart failure therapy is significant. It can improve heart function and reduce the symptoms of heart failure. Studies have indicated that it may increase survival rates and reduce hospitalizations for heart failure patients .
Angina Pectoris Alleviation
For patients suffering from angina pectoris, Dehydro Bisoprolol can help alleviate chest pain by reducing myocardial oxygen demand. This is achieved through its beta-blocking effects, which slow down the heart rate and decrease blood pressure .
Post-Myocardial Infarction
Following a myocardial infarction, Dehydro Bisoprolol may be prescribed to prevent further cardiac events. It helps by stabilizing the heart’s electrical activity and reducing the risk of arrhythmias .
Pharmacokinetic Research
Dehydro Bisoprolol is also the subject of pharmacokinetic research. Its properties, such as bioavailability, metabolism, and excretion, are studied to optimize dosing regimens and improve patient outcomes. Understanding its pharmacokinetics is crucial for developing personalized medicine approaches .
Safety and Efficacy Studies
Ongoing research studies focus on the safety and efficacy of Dehydro Bisoprolol, comparing it to other beta-blockers. These studies aim to establish its profile in various patient populations, including the elderly, and to determine the balance between its therapeutic benefits and potential risks .
Extemporaneous Formulation Development
Dehydro Bisoprolol is also explored in the development of extemporaneous formulations, which are customized medications prepared by pharmacists to meet specific patient needs. Research in this area includes studying its stability and bioavailability in different formulations .
Mecanismo De Acción
Target of Action
Dehydro Bisoprolol, like Bisoprolol, is a cardioselective β1-adrenergic blocking agent . The primary targets of Dehydro Bisoprolol are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in regulating heart rate, heart contractility, and renal blood flow .
Mode of Action
Dehydro Bisoprolol works by competitively inhibiting β1-adrenergic receptors . This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, thereby reducing their stimulatory effect . As a result, the heart rate slows down, and the force of heart contractions decreases .
Biochemical Pathways
The action of Dehydro Bisoprolol affects several biochemical pathways. By blocking β1-adrenergic receptors, it inhibits the activation of the adrenergic cascade, leading to decreased adrenergic tone/stimulation of the heart muscle and pacemaker cells . This results in reduced heart rate and contractility .
Pharmacokinetics
The pharmacokinetic properties of Dehydro Bisoprolol are likely to be similar to those of Bisoprolol. Bisoprolol is rapidly and almost completely absorbed after oral administration, with the highest concentrations found in the heart, liver, lungs, and saliva . It undergoes extensive hepatic metabolism, with a significant first-pass effect . About 50% of the drug is excreted in the urine as unchanged drug, with the remainder as inactive metabolites . The elimination half-life of Bisoprolol in individuals with normal renal function is between 9 to 12 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dehydro Bisoprolol. For instance, factors such as diet, lifestyle, and co-administration of other medications can affect the absorption, distribution, metabolism, and excretion of the drug . Moreover, environmental pollutants can potentially interact with Dehydro Bisoprolol, affecting its ecotoxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKUNUKKCUCNI-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747438 | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Bisoprolol | |
CAS RN |
2180924-96-1, 1217245-60-7 | |
| Record name | Dehydro bisoprolol, (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO BISOPROLOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





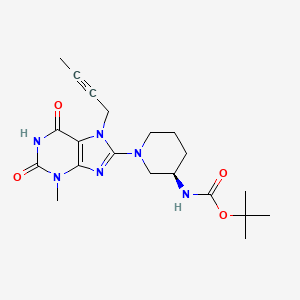



![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
